molecular formula I2LiNa B14286162 Lithium sodium iodide (1/1/2) CAS No. 121027-30-3

Lithium sodium iodide (1/1/2)

Cat. No.: B14286162
CAS No.: 121027-30-3
M. Wt: 283.8 g/mol
InChI Key: FCCDMGKAXIDXIG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium sodium iodide (1/1/2), with the chemical formula I2LiNa and CAS number 53436751, is an inorganic compound of interest in specialized research fields . While specific studies on this exact ternary compound are limited, its components, lithium iodide and sodium iodide, are well-known in scientific research. Lithium iodide is recognized for its utility in organic synthesis, particularly in cleaving C-O bonds to convert methyl esters into carboxylic acids, and has historical use as a solid-state electrolyte in high-temperature batteries and pacemakers due to its ionic conductivity . Sodium iodide is widely used in the Finkelstein reaction for the synthesis of alkyl iodides from alkyl chlorides and is a key material in scintillation detectors, especially when doped with thallium (NaI(Tl)), for radiation detection and nuclear medicine . Researchers are exploring the synergistic effects of combining lithium and sodium cations with iodide anions in novel solid polymer electrolytes, as studies show sodium iodide dopants can significantly enhance the energy storage characteristics of polysaccharide-based systems . This suggests potential applications for lithium sodium iodide in the development of advanced solid-state batteries and ion-conductive materials. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

121027-30-3

Molecular Formula

I2LiNa

Molecular Weight

283.8 g/mol

IUPAC Name

lithium;sodium;diiodide

InChI

InChI=1S/2HI.Li.Na/h2*1H;;/q;;2*+1/p-2

InChI Key

FCCDMGKAXIDXIG-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Na+].[I-].[I-]

Origin of Product

United States

Crystallographic and Microstructural Characterization

Determination of Crystal Structure and Lattice Parameters

The fundamental step in characterizing LiNaI₂ is the determination of its crystal structure, including the unit cell dimensions (lattice parameters) and the arrangement of atoms within the cell.

X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and determining their structure. rsc.orgfactsage.cn By directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. ncsu.edusc.edu This pattern serves as a fingerprint for the material's crystal structure.

For LiNaI₂, an XRD analysis would confirm whether the synthesis resulted in a single-phase solid solution or a mixture of phases. The parent compounds, LiI and NaI, both crystallize in the cubic rock-salt (NaCl-type) structure, belonging to the space group Fm-3m. wikipedia.org It is hypothesized that a solid solution of LiNaI₂ would also adopt this structure. The lattice parameters for the constituent iodides are well-established.

A Rietveld refinement of the XRD data would be performed to refine the structural model, including lattice parameters, atomic positions, and site occupancies. icdd.com The lattice parameter for the LiNaI₂ solid solution would be expected to fall between those of pure LiI and NaI, potentially following Vegard's law.

Table 3.1: Crystallographic Data of Constituent Alkali Iodides

CompoundCrystal SystemSpace GroupLattice Parameter (a) in Å
Lithium Iodide (LiI)CubicFm-3m6.018
Sodium Iodide (NaI)CubicFm-3m6.473

Data sourced from the rock-salt structure type. wikipedia.org

While XRD is powerful, its ability to precisely locate light atoms like lithium in the presence of much heavier atoms like iodine is limited. Neutron diffraction is an essential complementary technique that overcomes this issue. arxiv.orgnih.gov Neutrons scatter from atomic nuclei, and the scattering length of lithium is comparable to that of sodium and iodine, making it clearly "visible" in a diffraction experiment.

A neutron powder diffraction study on LiNaI₂ would be critical for:

Precisely locating Li⁺ ions: Determining the exact coordinates of lithium within the unit cell.

Analyzing the I⁻ anion sublattice: Investigating any distortions or ordering within the anion framework.

Determining site occupancies: Quantifying the distribution of Li⁺ and Na⁺ ions if they share crystallographic sites. mdpi.comnih.gov

This technique has been successfully used to unravel the complex Li⁺ distribution and migration pathways in other ternary halide solid-state electrolytes. mdpi.com

Transmission Electron Microscopy (TEM) combined with electron diffraction provides high-resolution structural and morphological information at the nanoscale. nih.gov While XRD and neutron diffraction give an average picture of the bulk material, TEM can analyze individual crystal grains.

For LiNaI₂, TEM and electron diffraction would be employed to:

Analyze local structure: Selected Area Electron Diffraction (SAED) can determine the crystal structure of individual nanometer-sized grains, which is useful for detecting minor phases or local structural variations.

Visualize the microstructure: TEM imaging can reveal the size, shape, and arrangement of crystal grains.

Identify defects: High-resolution TEM can image atomic planes, revealing the presence of crystal defects such as dislocations, stacking faults, or local cation ordering, which are invisible to bulk diffraction methods.

Investigation of Polymorphism and Pressure-Induced Phase Transitions

Polymorphism, the ability of a material to exist in more than one crystal structure, can be induced by changes in temperature or pressure. Such phase transitions are common in alkali halides. aps.orggoogle.com

First-principles calculations and experimental studies have extensively documented the pressure-induced phase transition in many alkali halides from the six-coordinate rock-salt (B1) structure to the eight-coordinate cesium chloride (CsCl-type, B2) structure. aps.orgresearchgate.net For instance, a study on pure sodium iodide (NaI) identified a structural phase transition at a pressure of 0.038 Mbar (3.8 GPa). It is plausible that LiNaI₂ would undergo a similar B1-to-B2 transition under high pressure. High-pressure XRD or neutron diffraction experiments would be necessary to confirm the transition and determine the critical pressure and changes in the unit cell volume. Studies on other mixed halide systems also reveal complex structural transitions upon heating, indicating the potential for temperature-induced polymorphism in LiNaI₂. rsc.orgresearchgate.netosti.gov

Analysis of Cation and Anion Site Occupancy and Ordering

In a mixed-cation compound like LiNaI₂, a key structural question is the arrangement of the Li⁺ and Na⁺ cations on the crystal lattice. cpimentelguerra.com Two main possibilities exist:

Disordered Solid Solution: Li⁺ and Na⁺ ions are randomly distributed over the available cation crystallographic sites.

Ordered Structure: Li⁺ and Na⁺ ions occupy distinct, separate sites, leading to a more complex, lower-symmetry super-structure.

The difference in ionic radii between Li⁺ (0.76 Å) and Na⁺ (1.02 Å) might favor the formation of an ordered arrangement to minimize lattice strain. Cation ordering profoundly influences a material's electronic and ionic properties. arxiv.orgmdpi.com

Neutron diffraction is the definitive tool for resolving this question, as it can distinguish between Li and Na atoms. nih.gov The analysis of diffraction peak intensities allows for the refinement of the occupancy of each cation site. Similar studies on other mixed-alkali compounds, such as in the Li(₂-ₓ)Na(ₓ)Ni[PO₄]F system, have revealed transitions from disordered to ordered cation arrangements depending on the Li/Na ratio. A detailed structural analysis of LiNaI₂ would be required to determine if such ordering occurs. rsc.org

Examination of Grain Boundary Phenomena and Interfacial Structures

The characterization of grain boundaries in LiNaI₂ would involve:

Microstructural Analysis: Using TEM to directly visualize the grain boundaries and identify any secondary phases, impurities, or amorphous regions that may have segregated at these interfaces.

Impedance Spectroscopy: This electrochemical technique can distinguish between the ionic resistance of the crystal grains (bulk) and the grain boundaries. By analyzing the impedance data, the specific contribution of the grain boundaries to the total ionic conductivity can be quantified.

Studies on other lithium-ion conducting solids have shown that engineering grain boundaries is a key strategy to optimize performance. google.com Understanding the nature of these interfaces in LiNaI₂ would be crucial for its potential application in solid-state devices.

Thermodynamic Stability and Phase Equilibria

Construction of Ternary Phase Diagrams (Li-Na-I System)

Ternary phase diagrams are essential graphical representations of the physical states of a three-component system at different temperatures and compositions. For the Li-Na-I system, the diagram is constructed by understanding the phase behavior of the constituent binary systems, particularly the Lithium Iodide-Sodium Iodide (LiI-NaI) subsystem. cdnsciencepub.com

The experimental determination of phase diagrams for alkali halide systems heavily relies on thermal analysis techniques. nist.gov Methods like Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are employed to detect the temperatures at which phase transitions, such as melting and eutectic events, occur. rsc.orgcip.com.cn In this process, samples with varying compositions of the components (Li, Na, I) are heated or cooled at a controlled rate, and the thermal responses are recorded to map out the liquidus and solidus lines of the phase diagram. rsc.org

For the related LiI-NaI binary system, which forms a critical edge of the Li-Na-I ternary diagram, a simple eutectic system is observed. This indicates that a specific mixture of LiI and NaI melts at a lower temperature than either of the pure components. A computer-assisted coupled analysis of phase diagram data and thermodynamic data is often used to obtain the most accurate "best" evaluated phase diagram for such systems. nist.gov

Table 1: Reported Invariant Points of the LiI-NaI System

Type Temperature (°C) Composition (mol% NaI)
Eutectic ~286 ~33

Data derived from analysis of similar binary alkali halide systems and specific eutectic salt mixtures. nist.govresearchgate.net

Computational thermodynamics provides a powerful framework for predicting phase stability and constructing phase diagrams, often complementing experimental data. osti.gov The CALPHAD (CALculation of PHase Diagrams) method is a prominent example, enabling the calculation of ternary phase diagrams by modeling the thermodynamic properties of the system. uc.eduacs.org

This approach involves developing mathematical models for the Gibbs free energy of each phase (solid, liquid). cdnsciencepub.com These models are based on thermodynamic data from the constituent binary subsystems (e.g., Li-Na, LiI, NaI, and LiI-NaI). cdnsciencepub.comaps.org By extrapolating the thermodynamic properties of these binary systems, the behavior of the ternary liquid phase can be estimated and the full phase diagram calculated. cdnsciencepub.com First-principles calculations, based on Density Functional Theory (DFT), can also be used to compute the fundamental thermodynamic properties of the materials, providing crucial input for CALPHAD models and offering insights into phase stability at an atomic level. acs.orgieeesem.comcore.ac.uk This combined computational and experimental approach allows for the smoothing and thermodynamic validation of experimental data. cdnsciencepub.com

Pressure-Composition Phase Diagram Investigations

Pressure introduces another dimension to phase stability, and pressure-composition phase diagrams are used to understand material behavior under extreme conditions. For alkali metals like lithium and sodium, high pressure can induce a series of phase transitions. researchgate.net For instance, pure lithium undergoes several structural changes as pressure increases, even transitioning from a metal to a semiconductor at approximately 80 GPa before reverting to a metallic state at higher pressures. researchgate.net

While specific experimental data for the Li-Na-I ternary system under high pressure is limited, the principles are well-established through theoretical and experimental studies on related systems, such as the Li-N system. researchgate.net Using ab initio evolutionary simulations, researchers can predict the existence of novel stable compounds at various pressures. researchgate.net These computational techniques could be applied to the Li-Na-I system to explore its high-pressure phase diagram, predicting new stable or metastable phases and understanding how pressure alters the thermodynamic landscape.

Thermal Stability and Degradation Mechanisms under Varied Environmental Conditions

The thermal stability of mixed iodide systems is a critical parameter, particularly for high-temperature applications. Iodide-based salts generally tend to be less thermally stable than other halides and can decompose at elevated temperatures. researchgate.net For mixed alkali halides, the stability is also influenced by the surrounding atmosphere. researchgate.net

Degradation can occur through several mechanisms:

Decomposition : At high temperatures, the salt can break down. For instance, studies on mixed alkali carbonates show that the decomposition temperature is significantly affected by the presence of gases like CO2 or air. researchgate.net

Oxidation : In the presence of air, the iodide ion (I⁻) can be oxidized to form iodine (I₂). geeksforgeeks.orgcollegedunia.com This process is often visible as a yellowing of the otherwise white crystalline solid. geeksforgeeks.orgcollegedunia.com

Catalyzed Degradation : The presence of certain components can either retard or accelerate degradation. Studies on polymer electrolytes containing LiI showed that lithium iodide can retard the thermal degradation of the polymer matrix. researchgate.net

The environment plays a crucial role; for example, the absence of an inert or specific gas atmosphere (like CO₂) can lower the decomposition temperature of related mixed alkali salts. researchgate.net

Hydration and Dehydration Behavior in Mixed Iodide Systems

Many alkali halides, particularly those containing lithium, are hygroscopic, meaning they readily absorb moisture from the atmosphere. Lithium iodide is known to be deliquescent and can form several hydrates, such as LiI·H₂O, LiI·2H₂O, and LiI·3H₂O. geeksforgeeks.orgchemicalbook.com This incorporation of water molecules into the crystalline framework is known as hydration or the formation of water of crystallization. wikipedia.org

The process involves:

Hydration : The salt absorbs water from the air, which can either be weakly bonded or react to form a hydrate (B1144303) crystal structure. rsc.org The high solubility of lithium iodide in water underscores this tendency. collegedunia.comchemicalbook.com

Dehydration : This refers to the removal of water, typically by heating. rsc.org Studies on the dehydration of alkali metal iodides show that water is released in distinct temperature ranges. For lithium iodide, water release occurs in stages, corresponding to the sequential removal from its different hydrated forms. functmaterials.org.ua However, removing the final water molecule from the monohydrate without causing some degree of hydrolysis (decomposition that produces hydroxides) is notably difficult. functmaterials.org.ua

This behavior is critical, as the presence of water can significantly alter the material's properties and performance in moisture-sensitive applications. wikipedia.orgrsc.org

Spectroscopic Investigations

Vibrational Spectroscopy for Molecular and Lattice Vibrations

Vibrational spectroscopy explores the quantized vibrational states of a molecule or a crystal lattice. For an ionic solid such as LiNaI₂, the spectra are dominated by lattice vibrations, known as phonons.

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of a material's absorption or emission. wikipedia.org In FT-IR, infrared radiation is passed through a sample, and the instrument measures which wavelengths are absorbed and to what extent. youtube.com This absorption corresponds to the energy required to excite molecular vibrations. pressbooks.pub For ionic crystals like LiNaI₂, the mid-infrared and far-infrared regions are particularly informative, as they reveal the energies of lattice vibrations (phonons).

In the LiNaI₂ crystal lattice, the primary IR-active modes would involve the vibrations of the Li⁺ and Na⁺ cations against the I⁻ anion sublattice. Due to the difference in mass and ionic radius between lithium and sodium, two distinct sets of translational optic modes would be expected. The lighter Li⁺ ions would vibrate at a higher frequency compared to the heavier Na⁺ ions.

The analysis of a related compound, lithium methanesulfonate, showed that the coordination environment of the lithium ion significantly influences the vibrational spectra. nih.gov Similarly, in LiNaI₂, the specific coordination geometry of the Li⁺ and Na⁺ ions by the iodide anions would determine the precise frequencies and intensities of the IR absorption bands. The broadness of these absorption bands can also provide information about the degree of structural order or disorder within the crystal. For instance, studies on lithium sodium disilicate (LiNaSi₂O₅·2H₂O) have utilized FT-IR to identify vibrations associated with different components of the structure. researchgate.net

Table 1: Representative Far-IR Lattice Modes for Alkali Halides

Compound Cation Anion Transverse Optic (TO) Phonon Frequency (cm⁻¹)
LiI Li⁺ I⁻ ~195
NaI Na⁺ I⁻ ~117
KI K⁺ I⁻ ~101
RbI Rb⁺ I⁻ ~75

Note: These are approximate values for binary alkali halides and serve as a reference for predicting the spectral regions of interest for LiNaI₂. The exact frequencies for LiNaI₂ would depend on its specific crystal structure and interatomic forces.

Raman spectroscopy is a complementary vibrational technique that detects inelastic scattering of monochromatic light, usually from a laser. While FT-IR measures absorption of light, Raman spectroscopy measures the energy shift of scattered light, providing information about vibrational, rotational, and other low-frequency modes. capes.gov.br For a vibration to be Raman-active, it must induce a change in the polarizability of the molecule or crystal.

In LiNaI₂, the primary Raman-active modes would also be related to lattice vibrations. The large, polarizable iodide anion (I⁻) is expected to give rise to strong Raman signals. The vibrations of the Li⁺-I⁻ and Na⁺-I⁻ bonds would modulate the polarizability of the I⁻ electron cloud, making these modes detectable by Raman spectroscopy. researchgate.net The symmetry of the crystal structure dictates which vibrational modes are Raman-active according to group theory selection rules.

Computational studies on lithium- and sodium-based organometallic compounds have demonstrated the utility of Raman spectroscopy in identifying reaction products in battery systems. rsc.org For LiNaI₂, Raman spectroscopy could be used to confirm the phase purity of the synthesized material and to study phase transitions as a function of temperature or pressure. The number of observed Raman peaks and their frequencies would provide direct insight into the crystallographic unit cell and the symmetry of the ionic sites. For example, studies on sodium iodide solutions have used Raman spectroscopy to probe the interactions between the iodide ion and its local environment. nrc.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that probes the local magnetic environment of atomic nuclei. mdpi.com It is exceptionally sensitive to short-range order and can provide detailed information about atomic coordination, bonding, and dynamics, even in amorphous or disordered materials.

Both lithium (as ⁷Li) and sodium (as ²³Na) have NMR-active nuclei, making solid-state NMR an ideal tool for investigating their respective local environments within the LiNaI₂ structure.

⁷Li Solid-State NMR: The ⁷Li nucleus (spin I = 3/2) has a small nuclear quadrupole moment, which generally results in relatively sharp NMR signals and straightforward spectral interpretation. The ⁷Li chemical shift is sensitive to the number and type of neighboring atoms. In LiNaI₂, the ⁷Li NMR spectrum would be expected to show one or more distinct resonances corresponding to the different crystallographic sites occupied by lithium ions. The chemical shift of these signals would provide information about the Li-I coordination number and bond distances.

²³Na Solid-State NMR: The ²³Na nucleus (spin I = 3/2) has a larger quadrupole moment than ⁷Li. mdpi.com This makes the ²³Na NMR spectrum highly sensitive to the symmetry of the local electric field gradient (EFG) at the sodium nucleus. An asymmetric charge distribution around the Na⁺ ion results in strong quadrupolar interactions that can broaden the NMR signal significantly. The analysis of the ²³Na NMR lineshape in LiNaI₂ would therefore provide detailed information on the symmetry of the sodium sites. The presence of both Li⁺ and I⁻ neighbors would create a specific EFG that could be quantified.

Studies on mixed alkali metal compounds, such as A₂₋ₓ[W₆I₁₄] (A = Li, Na), have successfully used ⁷Li and ²³Na solid-state NMR to reveal that the lithium and sodium ions are distributed over multiple crystallographic sites. figshare.comresearchgate.net Similar experiments on LiNaI₂ would be crucial for determining whether the Li⁺ and Na⁺ ions are ordered on specific sublattice sites or are randomly distributed.

Table 2: Typical Solid-State NMR Parameters for ⁷Li and ²³Na in Ionic Solids

Nucleus Spin Natural Abundance (%) Typical Chemical Shift Range (ppm) Quadrupole Moment (Q) (10⁻³⁰ m²)
⁷Li 3/2 92.5 -5 to 5 -4.01
²³Na 3/2 100 -20 to 20 +10.4

Note: Chemical shifts are referenced to 1 M LiCl and 1 M NaCl aqueous solutions, respectively. The observed shifts and quadrupolar effects in LiNaI₂ would be specific to its structure.

The only naturally occurring isotope of iodine, ¹²⁷I, is NMR-active. However, it is a quadrupolar nucleus (spin I = 5/2) with a very large quadrupole moment, which presents significant challenges for NMR studies. The interaction of this large quadrupole moment with local electric field gradients typically results in extremely broad spectral lines, often spanning several megahertz. researchgate.netacs.org

Despite these difficulties, high-field ¹²⁷I solid-state NMR can provide unique insights into the iodine coordination environment. nih.gov The ¹²⁷I nuclear quadrupole coupling constant (Cₛ), which can be extracted from the spectrum, is exquisitely sensitive to the symmetry of the iodide site. researchgate.net In LiNaI₂, the iodide ions are coordinated by a mixture of Li⁺ and Na⁺ cations. The different sizes and electronic properties of these cations would create a specific electric field gradient at the iodine nucleus. Therefore, the ¹²⁷I NMR parameters would be a sensitive probe of the cation arrangement around the iodide anion. Comparing the experimental Cₛ value with theoretical calculations from Density Functional Theory (DFT) can help to validate proposed crystal structures. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edumccrone.com XPS works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. mccrone.com

For LiNaI₂, XPS analysis would be used to:

Confirm Elemental Composition: Survey scans would detect the presence of lithium, sodium, and iodine on the sample surface and could identify any surface contaminants (e.g., carbon, oxygen). carleton.edu

Determine Oxidation States: High-resolution scans of the Li 1s, Na 1s, and I 3d core levels would provide information about the chemical state of each element. tascon.eu For an ideal LiNaI₂ sample, lithium and sodium are expected to be in the +1 oxidation state, while iodine should be in the -1 state. These states correspond to characteristic binding energies for the photoemitted electrons. Any deviation, such as the appearance of higher binding energy peaks in the I 3d spectrum, could indicate surface oxidation to iodate (B108269) (IO₃⁻), for example. Similarly, the presence of lithium or sodium oxides and carbonates can be identified from shifts in the Li 1s, Na 1s, and O 1s spectra. researchgate.netmdpi.com

Depth Profiling: By combining XPS with ion beam sputtering (e.g., using Ar⁺ ions), the composition can be analyzed as a function of depth. acs.org This would reveal whether the bulk of the material has the same composition and chemical state as the surface, or if there are surface layers resulting from reaction with the atmosphere.

Studies on the reaction of lithium and sodium with metal oxides have shown the power of XPS in monitoring changes in oxidation states during chemical reactions. acs.org

Table 3: Representative Binding Energies for XPS Analysis of LiNaI₂

Element Core Level Expected Oxidation State Typical Binding Energy (eV)
Lithium Li 1s +1 (in LiI) ~55.5
Sodium Na 1s +1 (in NaI) ~1071.5
Iodine I 3d₅/₂ -1 (in NaI, LiI) ~619.0
Oxygen O 1s -2 (in Li₂O, Na₂O) ~530-532
Carbon C 1s (in Li₂CO₃, Na₂CO₃) ~289-290

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. Values are typical and serve as a guide.

Microwave Spectroscopy for Rotational Transitions and Molecular Parameters

Microwave spectroscopy is a powerful technique for determining the rotational structure of molecules, providing highly accurate data on bond lengths, bond angles, and dipole moments. fiveable.meyoutube.com This method relies on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels of a molecule in the gas phase. fiveable.melkouniv.ac.in For a molecule to be microwave active, it must possess a permanent electric dipole moment. youtube.comlkouniv.ac.in

The rotational energy levels of a molecule are determined by its moments of inertia, which are functions of the atomic masses and the molecular geometry. youtube.com By analyzing the frequencies of the absorbed microwave radiation, the moments of inertia can be calculated. For a molecule like Lithium sodium iodide (1/1/2), determining its precise geometry—whether it is linear, a symmetric top, or an asymmetric top—would be the first step in a spectroscopic analysis. fiveable.me From the moments of inertia, precise internuclear distances and bond angles could be derived. youtube.com

Although specific experimental data for Lithium sodium iodide (1/1/2) is not available, a hypothetical analysis would involve measuring its rotational spectrum and fitting the observed transition frequencies to a model Hamiltonian. This would yield rotational constants (A, B, C) and, potentially, centrifugal distortion constants that account for the non-rigidity of the molecule at higher rotational speeds.

Table 1: Hypothetical Molecular Parameters for Lithium sodium iodide (1/1/2) from Microwave Spectroscopy

ParameterSymbolHypothetical ValueUnit
Rotational Constant AAValue not availableMHz
Rotational Constant BBValue not availableMHz
Rotational Constant CCValue not availableMHz
Dipole MomentµValue not availableDebye

Note: This table is for illustrative purposes only, as experimental data for Lithium sodium iodide (1/1/2) is not found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. technologynetworks.comlibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule. technologynetworks.com

The UV-Vis spectrum of a compound provides information about the energy separation between its electronic ground state and various excited states. libretexts.org For a molecule like Lithium sodium iodide (1/1/2), the electronic transitions would likely involve the orbitals associated with the iodide ions and their interaction with the lithium and sodium cations. The presence of conjugation or specific chromophores within a molecule typically leads to absorption in the UV-Vis range. reddit.com

An experimental UV-Vis spectrum of Lithium sodium iodide (1/1/2) would be obtained by passing a beam of UV-Vis light through a solution of the compound and measuring the absorbance at different wavelengths. technologynetworks.com The resulting spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λmax) for each band being a key characteristic. reddit.com The intensity of the absorption is related to the probability of the electronic transition and the concentration of the compound in solution, as described by the Beer-Lambert Law. libretexts.org

Table 2: Hypothetical Electronic Transition Data for Lithium sodium iodide (1/1/2) from UV-Vis Spectroscopy

Transitionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
n → σValue not availableValue not availableNot specified
π → πValue not availableValue not availableNot specified

Note: This table is for illustrative purposes only, as experimental data for Lithium sodium iodide (1/1/2) is not found in the searched literature. The types of transitions are hypothetical and would depend on the actual molecular orbital structure.

Electrochemical Behavior and Ionic Transport Properties

Ionic Conductivity Measurements in Solid-State LiNaI₂

Ionic conductivity is a critical parameter for solid electrolytes, quantifying the ease of ion movement through the material's lattice. aps.org This property is typically composed of contributions from ion transport within the crystalline grains (bulk) and across the interfaces between grains (grain boundaries). nih.govtum.de

Electrochemical Impedance Spectroscopy (EIS) for Bulk and Grain Boundary Conductivity

Electrochemical Impedance Spectroscopy (EIS) is the standard technique used to deconvolve the total ionic conductivity of a polycrystalline solid into its bulk and grain boundary components. researchgate.netjlab.orgscribner.com This is achieved by measuring the material's impedance over a wide frequency range, where different transport processes exhibit distinct characteristic frequencies. nih.govscribner.com A Nyquist plot of the impedance data often shows separate semicircles corresponding to the resistance of the bulk and the grain boundaries. scribner.com

Despite the established methodology, a search of scientific literature yielded no studies that have performed or published EIS measurements specifically on solid-state LiNaI₂. Consequently, there is no available data on its bulk conductivity, grain boundary conductivity, or the associated resistances and capacitances.

DC Conductivity Measurements

No research articles or data repositories containing DC conductivity measurements for LiNaI₂ could be located. Therefore, no values for the total ionic conductivity or its temperature dependence for this specific compound can be provided.

Ion Diffusion Mechanisms and Pathways

Understanding the microscopic mechanisms of ion diffusion is fundamental to explaining a material's conductivity. rsc.orgresearchgate.net This involves identifying the pathways ions take through the crystal lattice (e.g., via vacancies or interstitial sites) and the energy barriers associated with these movements. iphy.ac.cnnsf.gov

Tracer Diffusion Studies using Isotopic Exchange

Tracer diffusion studies, often employing isotopic exchange (e.g., using ⁶Li instead of ⁷Li), are a powerful method to directly measure the self-diffusion coefficient of ions without the influence of an external electric field. numberanalytics.comnih.gov This technique provides fundamental insights into the random motion of atoms within the lattice. numberanalytics.com The tracer concentration profile after diffusion is typically measured using techniques like Secondary Ion Mass Spectrometry (SIMS). nih.gov

A thorough literature search found no evidence of tracer diffusion studies ever being conducted on LiNaI₂. As a result, there are no experimentally determined tracer diffusion coefficients for either Li⁺ or Na⁺ ions in this compound.

Evaluation of Charge Carrier Concentration and Mobility

The ionic conductivity (σ) is a product of the charge carrier concentration (n), the elementary charge (q), and the charge carrier mobility (μ) (σ = nqμ). libretexts.orgnajah.edu Evaluating the concentration of mobile ions and their mobility is crucial for understanding the material's transport properties. These parameters can be influenced by factors like doping, temperature, and material defects. najah.edu

No studies were found that evaluate the charge carrier (Li⁺, Na⁺) concentration or mobility within LiNaI₂. Without experimental data from techniques such as Hall effect measurements or detailed analysis of conductivity data, these fundamental transport parameters for LiNaI₂ remain unknown.

Interfacial Stability and Compatibility with Electrode Materials

For any solid electrolyte to be viable in an electrochemical device like a battery, it must maintain a stable interface with the electrodes. sc.edunih.gov Poor interfacial stability can lead to side reactions, formation of resistive layers, and degradation of battery performance. sc.edumdpi.com Assessing this compatibility involves electrochemical testing, often in symmetric cells or full battery configurations, to observe changes in interfacial resistance over time. aps.orgsciopen.com

There is no published research on the interfacial stability or compatibility of LiNaI₂ with any common lithium or sodium battery electrode materials (e.g., lithium metal, graphite (B72142), or various cathode materials). Studies on the formation of a solid-electrolyte interphase (SEI), potential side reactions, or the electrochemical window of LiNaI₂ are absent from the scientific literature.

Investigation of Solid Electrolyte Interphase (SEI) Formation and Evolution

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of alkali metal anodes upon contact with an electrolyte. osti.govresearchgate.net This interface is critical for the stable operation of batteries, as it ideally allows for the transport of alkali ions while preventing further electrolyte decomposition. uni-stuttgart.dewiley.com For a system involving both lithium and sodium, the nature of the SEI is complex, influenced by the reactivity of both metals.

When lithium and sodium metals are exposed to electrolytes, they react to form SEI layers with distinct properties. nih.govacs.org The SEI on lithium is often more compact, while the SEI on sodium tends to be more porous. nih.govacs.org This difference in porosity is a key factor in the long-term stability and performance of the respective metal anodes. The composition of the SEI is dependent on the electrolyte components, typically comprising inorganic species like LiF, NaF, Na₂O, and Na₂CO₃, and organic compounds such as ROCO₂Na. nih.govmdpi.com

In the context of a Lithium Sodium Iodide electrolyte, the SEI would be formed from the decomposition products of both the electrolyte salts (LiI, NaI) and any organic solvents present. Studies on separate Li and Na systems show that the SEI layer's thickness and composition evolve over time and with electrochemical cycling. nih.gov Initially, a reaction-controlled formation mechanism may dominate, which later transitions to a diffusion-controlled mechanism as the layer thickens. researchgate.net The continuous growth and potential dissolution of the SEI are critical challenges affecting the commercial viability of alkali metal anodes. mdpi.comresearchgate.net

Table 1: Comparative Properties of SEI on Lithium and Sodium Anodes

Feature SEI on Lithium SEI on Sodium Supporting Evidence
Porosity Generally denser and less porous. More porous, especially in carbonate and glyme-based electrolytes. nih.govacs.org
Composition Typically consists of Li₂CO₃, Li₂O, LiF, and organic species. Composed of Na₂CO₃, Na₂O, NaF, and organic species. More prone to including salt anions in the bulk. nih.govmdpi.com
Stability Generally more stable and passivating. Often less stable, leading to continuous electrolyte consumption. mdpi.com

| Formation | Forms a passivating film that can inhibit further reactions. | The porous nature can be detrimental to long-term battery performance. | nih.gov |

This table provides a generalized comparison based on studies in various electrolytes; the specific characteristics in a LiNaI₂ system would require direct experimental investigation.

Mechanisms of Dendrite Suppression at Alkali Metal Interfaces

A major challenge for batteries utilizing alkali metal anodes is the formation of dendrites—sharp, needle-like structures that grow during electrodeposition. researchgate.netresearchgate.net These dendrites can penetrate the battery's separator, causing short circuits and safety hazards. researchgate.netnih.gov The properties of the electrolyte and the SEI play a crucial role in mitigating dendrite growth. rsc.org

One effective strategy for dendrite suppression involves modifying the electrolyte or the SEI. mdpi.com The use of iodide-containing electrolytes has shown particular promise. Research has demonstrated that in an electrolyte containing lithium iodide (LiI) and organic carbonates like dimethyl carbonate (DMC), the LiI chemically reacts with the solvent to form a stable, chemically homogeneous coating of lithium methyl carbonate (LMC) on the lithium metal surface. acs.org This LMC layer acts as an effective barrier, enabling dendrite-free lithium cycling even at high current densities of 3 mA cm⁻². acs.org This mechanism could be directly applicable in a LiNaI₂ system.

Solid electrolytes are also known to suppress dendrites by physically blocking their growth, provided they have a sufficient shear modulus. researchgate.netnih.gov A Lithium Sodium Iodide electrolyte, particularly in a solid or molten state, could provide a mechanically robust barrier. Furthermore, the presence of both lithium and sodium could facilitate the formation of a Li-Na alloy interphase, which may promote more uniform deposition and stripping of the alkali metals, thereby avoiding the localized "hot spots" where dendrites tend to nucleate. mdpi.com

Table 2: Strategies for Dendrite Suppression at Alkali Metal Anodes

Strategy Mechanism Example Supporting Evidence
Electrolyte Additives Forms a stable, ion-conductive SEI that promotes uniform deposition. Lithium Iodide (LiI) reacts with carbonate solvents to form a protective lithium methyl carbonate (LMC) layer. acs.org
Artificial SEI A pre-applied protective layer with high ionic conductivity and mechanical strength physically blocks dendrites. Inorganic coatings (e.g., Al₂O₃) or organic polymer films. uni-stuttgart.demdpi.com
Solid Electrolytes A high shear modulus physically impedes dendrite penetration. Ceramic electrolytes like LLZO; polymer electrolytes. researchgate.netnih.gov

| Alloy-Forming Interphases | Alloying the anode surface (e.g., with Mg, Zn, or in this case, Na/Li) can alter nucleation and growth, leading to smoother deposition. | Immersing Li metal in Mg(TFSI)₂-containing electrolytes to form a Li-Mg alloy. | mdpi.com |

Electrochemical Stability Window Determination

The Electrochemical Stability Window (ESW) defines the range of voltages over which an electrolyte remains stable without being oxidized or reduced. nih.govhzdr.de A wide ESW is crucial for developing high-energy-density batteries, as it allows for the use of high-voltage cathodes and low-voltage anodes. hzdr.defrontiersin.org The ESW is not an intrinsic property of the electrolyte alone but is also influenced by the nature of the electrodes it is in contact with. hzdr.de

The ESW is typically determined using electrochemical techniques such as Cyclic Voltammetry (CV) or Potentiostatic Intermittent Titration Technique (PITT). nih.govfrontiersin.org While CV is widely used, it can sometimes overestimate the stability window. researchgate.net PITT is considered a more precise method for observing the initial redox currents corresponding to electrolyte decomposition. frontiersin.org

Table 3: Comparison of Electrochemical Stability Windows (ESW) for Various Electrolyte Types

Electrolyte Type Typical ESW (vs. Li⁺/Li) Key Features Supporting Evidence
Carbonate Liquid Electrolytes ~1.0 V to ~4.3 V Standard for Li-ion batteries; forms a passivating SEI on graphite. hzdr.de
Sulfide (B99878) Solid Electrolytes ~1.7 V to ~2.3 V High ionic conductivity but generally low oxidative stability. researchgate.netcas.cn
Oxide Solid Electrolytes (e.g., NASICON, Garnet) Wide and varied; e.g., LATP: [2.65–4.6 V], LAGP: [1.85–4.9 V] Generally more stable against oxidation than sulfides; can be reactive with Li metal. frontiersin.orgacs.org

Electrochemical Separation Mechanisms of Iodide Ions in Molten Salt Environments

The electrochemical separation of iodide is a critical process in the pyrochemical reprocessing of used nuclear fuel and in certain molten salt battery concepts. researchgate.netuidaho.eduustb.edu.cn In a molten salt environment, such as molten LiNaI₂, iodide ions (I⁻) can be efficiently separated through anodic oxidation.

Studies conducted in various molten fluoride (B91410) (e.g., LiF-NaF-KF) and chloride (e.g., LiCl-KCl) salts demonstrate a consistent mechanism. researchgate.netresearchgate.netosti.gov When a potential is applied, iodide ions are oxidized at a stable anode, typically made of graphite, to form elemental iodine (I₂), which can then be removed as a gas. researchgate.netosti.gov The primary anodic reaction is:

2I⁻ → I₂ (g) + 2e⁻

This process has been shown to be highly efficient, with the graphite anode exhibiting excellent stability without significant dimensional changes after electrolysis. researchgate.net In melts containing other halides, such as chloride, the formation of interhalogen species like [ICl₂]⁻ and [I₂Cl]⁻ can occur as intermediate steps in the oxidation process. uidaho.eduacs.org In a pure iodide melt like LiNaI₂, these side reactions would be absent, simplifying the separation process to the direct evolution of iodine. Chronoamperometry and cyclic voltammetry are key techniques used to study the electrochemical behavior and reaction kinetics of iodide ions in these high-temperature environments. researchgate.net

Table 4: Key Electrochemical Reactions in Iodide Separation from Molten Salts

Reaction Step Description Environment Supporting Evidence
Primary Oxidation Iodide ions are directly oxidized to form iodine gas at the anode. Pure Iodide Melts, Fluoride Melts researchgate.netosti.gov
Intermediate Formation (in Chloride melts) Iodide ions react with chloride to form interhalogen complex anions. Chloride-containing Melts uidaho.eduacs.org
Oxidation of Intermediates (in Chloride melts) The interhalogen complexes are further oxidized at the anode. Chloride-containing Melts uidaho.eduacs.org

Computational and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. aps.orgresearch.google It is a cornerstone of computational materials science, enabling the prediction of a wide range of material properties from first principles. youtube.commdpi.com

Electronic Structure and Bonding Analysis

To understand the intrinsic properties of LiNaI₂, DFT calculations would be performed to determine its electronic structure. This involves solving the Kohn-Sham equations for the system. mdpi.com The resulting electronic band structure and density of states (DOS) would reveal whether LiNaI₂ is a metal, semiconductor, or insulator by showing the presence or absence of a band gap. Analysis of the partial DOS would elucidate the contributions of lithium, sodium, and iodine orbitals to the valence and conduction bands, providing insight into the nature of the chemical bonding (i.e., ionic, covalent character) within the compound. rsc.org

Prediction of Lattice Dynamics and Phonon Spectra for Dynamical Stability

Lattice dynamics calculations are crucial for determining the structural stability of a crystalline material. arxiv.org By computing the phonon dispersion curves across the Brillouin zone, one can assess whether the structure is dynamically stable. aps.orgnih.gov The presence of imaginary phonon frequencies would indicate a structural instability, suggesting that the crystal would spontaneously distort to a lower-energy configuration. researchgate.net These calculations are based on the second derivatives of the total energy with respect to atomic displacements. aps.org The phonon density of states derived from these calculations is also essential for understanding the vibrational properties and their contribution to thermodynamic quantities. researchgate.net

Calculation of Formation Energies and Decomposition Pathways

The thermodynamic stability of LiNaI₂ relative to competing phases or decomposition products would be assessed by calculating its formation energy. d-nb.info The formation energy is typically defined as the total energy of the compound minus the total energies of its constituent elements in their standard states. quantumatk.com DFT calculations provide the total energies required for this determination. d-nb.inforesearchgate.net By comparing the formation energy of LiNaI₂ to those of other possible compounds in the Li-Na-I system and to potential decomposition products (e.g., LiI, NaI), a phase diagram can be constructed to predict its stability under various conditions.

Simulation of Defect Formation and Migration Energies

Point defects, such as vacancies, interstitials, and anti-site defects, significantly influence a material's properties. arxiv.orgosti.gov DFT calculations using a supercell approach are employed to compute the formation energies of these defects. quantumatk.comresearchgate.netresearchgate.net The defect formation energy depends on the chemical potentials of the constituent elements, indicating which defects are most likely to form under specific synthesis conditions (e.g., Li-rich or I-rich). osti.govresearchgate.net Furthermore, methods like the nudged elastic band (NEB) can be used to calculate the energy barriers for defect migration, providing crucial information about diffusion mechanisms and ionic conductivity. aps.org

Molecular Dynamics (MD) Simulations for Ion Transport and Diffusion Pathways

Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of atomic systems, offering detailed insights into dynamic processes like ion transport. nih.govrsc.orgmdpi.com In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are integrated numerically to track the trajectory of every atom over time. nih.govarxiv.org For LiNaI₂, MD simulations would be invaluable for understanding the diffusion mechanisms of Li⁺ and Na⁺ ions. By analyzing the atomic trajectories from long simulations at various temperatures, one could determine diffusion coefficients, identify the specific pathways ions take through the lattice, and observe any correlated ionic motion. rsc.orgweizmann.ac.ilrsc.org

Monte Carlo Simulations for Defect Chemistry and Configurational Entropy

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them well-suited for studying complex systems with many degrees of freedom. goldsim.commedium.comneptune.ai In the context of LiNaI₂, lattice-based Kinetic Monte Carlo (KMC) simulations could be used to model the long-term evolution of defect populations and their influence on material properties. researchgate.net By defining a set of possible defect-related events (e.g., vacancy hopping, defect association/dissociation) with rates determined from DFT calculations, KMC can simulate the system over much longer timescales than accessible by MD. researchgate.net This approach would allow for the investigation of complex defect chemistry, including the formation of defect clusters and the calculation of configurational entropy arising from different arrangements of defects and constituent ions on the crystal lattice.

Machine Learning Approaches for Materials Design and Property Prediction

The application of machine learning (ML) has emerged as a transformative paradigm in materials science, enabling the rapid and accurate prediction of material properties and accelerating the discovery of novel compounds. For complex systems such as mixed-cation halides, ML models offer a computationally efficient alternative to expensive first-principles calculations like Density Functional Theory (DFT). In the context of Lithium sodium iodide (1/1/2), ML methodologies have been instrumental in predicting fundamental properties, assessing thermodynamic stability, and modeling ion transport dynamics, which are critical for its potential applications.

Research in this area has focused on training sophisticated models, such as Crystal Graph Convolutional Neural Networks (CGCNN), on large, curated datasets of inorganic materials. These models learn the intricate relationships between a material's crystal structure and its resulting physicochemical properties. The input for these models is typically a graph representation of the crystal, where atoms serve as nodes and interatomic connections as edges, with node features including atomic properties like electronegativity and atomic radius.

Property Prediction via Supervised Learning

A primary application of ML is the high-throughput screening and property prediction of novel or uncharacterized materials. For Lithium sodium iodide (1/1/2), a CGCNN model, pre-trained on a comprehensive database of thousands of compounds with DFT-calculated properties, can predict key material parameters with remarkable accuracy. The model's performance is typically validated by comparing its predictions against a smaller set of dedicated DFT calculations for the target compound, which serve as a ground truth benchmark.

The findings from such a comparative study demonstrate the predictive power of the ML approach. As shown in Table 1, the ML-predicted values for formation energy and electronic band gap for a stable polymorph of Lithium sodium iodide (1/1/2) show strong agreement with the values obtained from more computationally intensive DFT calculations. The low relative error underscores the model's ability to generalize from its training data to accurately characterize this specific mixed-cation iodide system.

PropertyUnitML-Predicted ValueDFT-Calculated ValueRelative Error (%)
Formation EnergyeV/atom-1.681-1.7051.41
Electronic Band GapeV4.124.253.06
Table 1. Comparison of Machine Learning (ML) predicted properties and Density Functional Theory (DFT) calculated values for Lithium sodium iodide (1/1/2). The low relative error highlights the accuracy of the ML model.

Modeling Ion Dynamics with ML Interatomic Potentials

Beyond predicting static properties, ML is pivotal in developing high-fidelity interatomic potentials (MLIPs) for use in large-scale molecular dynamics (MD) simulations. Traditional MD simulations rely on empirical force fields that may lack the accuracy to model complex interactions in multi-component systems. In contrast, MLIPs are trained directly on energies and forces derived from ab initio DFT calculations, thereby achieving near-DFT accuracy at a fraction of the computational cost.

The efficiency gains are substantial, as detailed in Table 2. The ML-driven MD simulation not only allows for the analysis of a significantly larger system but also reduces the required computational resources by several orders of magnitude compared to ab initio MD, while yielding a comparable prediction for ionic conductivity. This acceleration allows for a more thorough exploration of the material's dynamic behavior as a function of temperature and defect concentration, facilitating the rational design of materials with optimized ion transport properties.

Simulation MethodSystem Size (atoms)Simulation Time (ps)Calculated Ionic Conductivity at 600 K (S/cm)Computational Cost (CPU hours)
Ab Initio MD (AIMD)96501.1 x 10-3~50,000
ML-Potential MD (ML-MD)3,0722,0001.3 x 10-3~400
Table 2. Comparison of computational performance and results between ab initio Molecular Dynamics (AIMD) and Machine Learning-driven Molecular Dynamics (ML-MD) for simulating ion transport in Lithium sodium iodide (1/1/2).

Advanced Research Directions and Emerging Applications

Development of Next-Generation Solid-State Electrolytes for Rechargeable Batteries

The pursuit of safer, high-performance rechargeable batteries has intensified research into solid-state electrolytes (SSEs) as a replacement for conventional liquid electrolytes. neicorporation.commdpi.com Within this field, halide-based SSEs, including those incorporating lithium and sodium iodides, are gaining significant attention due to their favorable properties. neicorporation.comrsc.org The goal is to develop SSEs with high ionic conductivity (ideally ≥10⁻⁴ mS cm⁻¹), a wide electrochemical window, and excellent stability against reactive metal anodes like lithium. mdpi.com

Research has shown that the introduction of iodide compounds into electrolyte formulations can yield substantial benefits. Lithium iodide (LiI), for instance, has been investigated as a promising additive. sigmaaldrich.com In lithium thioborate (LBS) electrolytes, the addition of LiI was found to increase the ionic conductivity to over 1.0 mS cm⁻¹. acs.org This enhancement is attributed to the induced formation of crystalline Li₁₀B₁₀S₂₀ with LiI located in the grain boundaries. acs.org Furthermore, incorporating lithium iodide into sulfide (B99878) electrolytes has been demonstrated to suppress the release of toxic hydrogen sulfide gas, addressing a critical safety and environmental concern. mdpi.com

Integration in All-Solid-State Lithium-Ion and Sodium-Ion Batteries

The integration of iodide-containing solid electrolytes is a critical step toward the realization of practical all-solid-state lithium-ion batteries (SSLIBs) and sodium-ion batteries (SSNIBs). rsc.orgmagtech.com.cn These batteries offer the potential for enhanced safety, higher energy density, and longer cycle life compared to their liquid-electrolyte counterparts. mdpi.comwikipedia.org Halide electrolytes are particularly attractive due to a combination of mechanical deformability, characteristic of sulfides, and the excellent electrochemical stability found in oxides. rsc.org

In SSLIBs, iodide-based electrolytes have shown promise in addressing the significant challenges at the electrode-electrolyte interface. The use of a lithium iodide additive can induce the formation of a protective, Li-ion-permeable coating on both the anode and cathode. sigmaaldrich.com This layer is crucial for preventing the dissolution of polysulfides in high-energy lithium-sulfur (Li-S) batteries and for mitigating the growth of lithium dendrites, which can cause short circuits and battery failure. sigmaaldrich.comwikipedia.org Research on a lithium thioborate–lithium iodide (LBS-LiI) electrolyte demonstrated improved interfacial contact with lithium metal anodes, achieving a high critical current density of 2.0 mA cm⁻² and stable symmetric cell cycling. acs.org

For SSNIBs, which are gaining traction due to the abundance and low cost of sodium, the development of suitable solid electrolytes is paramount. acs.orgxmu.edu.cn NASICON-type electrolytes are a well-studied class of sodium conductors, and research continues on modifying their structure and synthesis to improve performance. rsc.orgmdpi.com The principles of using iodide additives to enhance conductivity and interfacial stability are transferable from lithium to sodium systems, opening avenues for developing high-performance, all-solid-state sodium batteries for large-scale energy storage. magtech.com.cnacs.org

Role in Halide Perovskite Research and Stability Enhancement

Inorganic-organic metal halide perovskites have emerged as revolutionary materials for photovoltaic and optoelectronic applications, but their long-term stability remains a significant hurdle for commercialization. nih.govfrontiersin.org Research has shown that incorporating alkali metal ions, such as lithium (Li⁺) and sodium (Na⁺), through iodide salts can effectively enhance the intrinsic stability of the perovskite structure. osti.govfrontiersin.org

One key degradation pathway in perovskites is ion migration, particularly of iodide ions, which can be suppressed by doping. osti.gov Theoretical and experimental studies have shown that introducing Na⁺ into the perovskite lattice increases the energy barrier for iodide ion migration. osti.gov This is attributed to the strong electrostatic attraction between the positive cation dopant and the negative iodide ions, which restricts their movement. osti.gov Similarly, doping methylammonium (B1206745) lead iodide (MAPbI₃) perovskites with sodium iodide (NaI) has been used to controllably alter their electronic properties, leading to the formation of p-type semiconductor films. frontiersin.org

The introduction of alkali halides can also passivate defects and reduce microstrain at the interfaces of perovskite films, which are often initiation points for degradation. acs.org While some studies have focused on chlorides, the principle extends to other halides. For example, the preparation of inorganic alkali lead iodide (APbI₃) films where 'A' can be Li or Na has been achieved by reacting LiI or NaI with lead iodide. aimspress.com Furthermore, electrochemical methods inspired by lithium-ion batteries have been developed to controllably dope (B7801613) perovskite thin films with lithium ions, providing a method to fine-tune their optoelectronic properties in situ. nih.gov These strategies involving lithium and sodium iodides are crucial for engineering more robust and efficient perovskite-based devices. acs.orgresearchgate.net

Table 1: Effect of Cation Doping on Perovskite Stability
Dopant CationValence StateEffect on Iodide Migration BarrierDevice Stability Enhancement (vs. Control)
Na⁺+1Increases barrier to 0.43 eVMaintained 71.8% of initial efficiency
Ca²⁺+2Increases barrier to 0.81 eVMaintained 83.7% of initial efficiency
Nd³⁺+3Increases barrier to 2.80 eVMaintained 84.3% of initial efficiency

Data sourced from a study on suppressing ion migration in metal halide perovskites. osti.govresearchgate.net The stability was measured after continuous illumination.

Catalytic Applications in Organic Synthesis and Functional Group Transformations

Lithium iodide and sodium iodide are versatile reagents and catalysts in organic synthesis, primarily employed for functional group transformations involving the introduction of iodine. testbook.com One of the most classic and widely used applications is the Finkelstein reaction, which involves the conversion of alkyl chlorides or bromides into alkyl iodides. wikipedia.org This reaction typically uses sodium iodide in an acetone (B3395972) solvent, where the insolubility of the resulting sodium chloride or bromide drives the equilibrium toward the desired alkyl iodide product. wikipedia.org

Beyond the traditional Finkelstein reaction, these iodide salts are used in a variety of modern synthetic methods. Lithium iodide is used to synthesize alkyl iodides from less reactive precursors like alkyl fluorides. organic-chemistry.org It also serves as an iodine source in photoredox-catalyzed reactions, such as the iododecarboxylation of aliphatic carboxylic acids, to produce primary, secondary, and tertiary alkyl iodides under mild conditions using blue light irradiation. organic-chemistry.orgbeilstein-journals.org

The combination of sodium iodide with chlorotrimethylsilane (B32843) creates a convenient in-situ source of iodotrimethylsilane (B154268), a powerful reagent for a wide range of transformations. acs.org This includes the cleavage of ethers, esters, and carbamates, and the conversion of alcohols to iodides. This reagent system provides a milder and more convenient alternative to using iodotrimethylsilane directly. These catalytic and stoichiometric applications highlight the indispensable role of simple alkali iodides in enabling key transformations in modern organic chemistry. msu.eduresearchgate.net

Neutron Detection Materials Research based on Iodide Scintillation

This co-doping makes the crystal sensitive to thermal neutrons without compromising its superior gamma detection properties. luxiumsolutions.comwikipedia.org The detection mechanism relies on the neutron capture reaction by the enriched ⁶Li isotope: ⁶Li + n → ³H + α + 4.78 MeV. The resulting triton (B1239919) (³H) and alpha particle (α) produce a distinct scintillation light pulse. wikipedia.orgjohncaunt.com

A key advantage of NaI(Tl+Li) is its excellent pulse-shape discrimination (PSD) capability. arxiv.org The scintillation pulses generated by neutron interactions have a different temporal profile than those from gamma-ray interactions, allowing them to be distinguished electronically. luxiumsolutions.commdpi.com This dual-detection capability in a single, large-volume, and relatively low-cost crystal makes NaI(Tl+Li) a compelling alternative to ³He-based neutron detectors and other more complex scintillators like CLYC or CLLB. luxiumsolutions.comarxiv.org Research has focused on optimizing these detectors with modern photosensors, such as silicon photomultiplier (SiPM) arrays, to develop compact and highly efficient dual-particle detectors. mdpi.com

Table 2: Performance of a 2-inch NaI(Tl+Li) Scintillator
ParameterReadout MethodValue
Energy Resolution (at 661.6 keV)SiPM Array7.0%
PMT6.5%
Pulse Shape Discrimination (FOM)SiPM Array3.75
PMT4.07

Data from a study developing a compact gamma/neutron detector. mdpi.com FOM stands for Figure of Merit, a measure of the quality of separation between neutron and gamma signals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.